molecular formula C18H17N3O5S B2410958 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)propanamide CAS No. 2034601-24-4

2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)propanamide

Cat. No. B2410958
CAS RN: 2034601-24-4
M. Wt: 387.41
InChI Key: VVFWAPUPFWFHIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a benzo[d][1,3]dioxol-5-yloxy moiety, which is a common structure in many organic compounds . It also contains a 4-oxothieno[2,3-d]pyrimidin-3(4H)-yl moiety, which is a heterocyclic compound containing a thiophene and a pyrimidine ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzo[d][1,3]dioxol-5-yloxy and 4-oxothieno[2,3-d]pyrimidin-3(4H)-yl moieties would likely confer specific chemical and physical properties to the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. The benzo[d][1,3]dioxol-5-yloxy and 4-oxothieno[2,3-d]pyrimidin-3(4H)-yl moieties could potentially undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzo[d][1,3]dioxol-5-yloxy moiety could influence its solubility, while the 4-oxothieno[2,3-d]pyrimidin-3(4H)-yl moiety could influence its reactivity .

Scientific Research Applications

Synthesis and Herbicidal Activity

Research into similar compounds has demonstrated advancements in the synthesis of herbicidal agents. For example, Liu and Shi (2014) designed and synthesized a series of novel propanamides containing pyrimidine and 1,3,4-thiadiazole rings, indicating potential herbicidal activity against certain plant species, though not directly related to the compound , it showcases the synthetic approach and potential application in agriculture (Liu & Shi, 2014).

Anti-Inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) explored the synthesis of novel compounds derived from visnaginone and khellinone, aiming for anti-inflammatory and analgesic applications. While the specific compound mentioned was not a focus, this research indicates a broader interest in synthesizing and evaluating compounds for medicinal purposes, especially in inflammation and pain management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Aldose Reductase Inhibitors

Ogawva et al. (1993) conducted studies on substituted 2,4-dioxo-thienopyrimidin-1-acetic acids, evaluating them as aldose reductase inhibitors. This enzyme plays a crucial role in diabetic complications, and inhibitors can offer therapeutic potential. Although the focus was not on the exact compound, it demonstrates the chemical family's relevance to diabetes research (Ogawva et al., 1993).

Synthesis Techniques

Research by Kanno et al. (1991) on synthesizing pyrimidin-4-one derivatives provides insight into methodologies that might be applicable to the synthesis of "2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)propanamide." Such studies highlight the importance of innovative synthetic routes in developing new compounds for various applications (Kanno et al., 1991).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S/c1-11(26-12-2-3-14-15(8-12)25-10-24-14)16(22)19-5-6-21-9-20-17-13(18(21)23)4-7-27-17/h2-4,7-9,11H,5-6,10H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFWAPUPFWFHIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCN1C=NC2=C(C1=O)C=CS2)OC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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